3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide
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Description
The compound “3-{N’-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C20H19ClN4O5S2 and a molecular weight of 494.971. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2. The synthesis of these compounds involved designing, synthesizing, and evaluating a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H19ClN4O5S21. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H19ClN4O5S2 and a molecular weight of 494.971. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.Safety And Hazards
This compound is not intended for human or veterinary use and is available for research use only1. No specific safety or hazard information is available.
Future Directions
While I couldn’t find specific future directions for this compound, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra2. These compounds could be further developed and optimized for their anti-tubercular activity2.
properties
IUPAC Name |
3-[[(2-chloropyridin-3-yl)sulfonylamino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S2/c1-13-8-9-17(14(2)11-13)24-31(27,28)16-6-3-5-15(12-16)20(26)23-25-32(29,30)18-7-4-10-22-19(18)21/h3-12,24-25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIWYUGWCZWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NNS(=O)(=O)C3=C(N=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide |
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